Sodium D-aspartic acid

描述

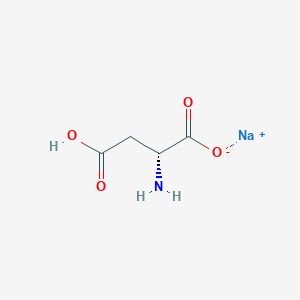

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;(2R)-2-amino-4-hydroxy-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.Na/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+1/p-1/t2-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWSHHITWMVLBX-HSHFZTNMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)[O-])N)C(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6NNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Neurobiological Roles of D Aspartic Acid

D-Aspartic Acid as a Neurotransmitter and Neuromodulator

Evidence confirms that D-Aspartic acid fulfills the necessary criteria to be classified as a neurotransmitter. nih.gov It is synthesized in neurons, stored in high concentrations within synaptic vesicles, and released into the synaptic cleft following neuronal depolarization in a calcium-dependent manner. bohrium.comnih.govnih.gov Once released, it interacts with postsynaptic receptors and is subsequently cleared from the synapse, playing a direct role in cell-to-cell signaling. nih.govnih.gov

D-Aspartic acid functions as a potent endogenous agonist at the N-Methyl-D-Aspartate Receptor (NMDAR), a subtype of ionotropic glutamate (B1630785) receptor critical for excitatory neurotransmission. wikipedia.orgnih.gov The NMDAR is unique in that its activation requires the binding of two distinct ligands—glutamate and a co-agonist, typically glycine or D-serine—as well as the relief of a voltage-dependent magnesium ion (Mg2+) block. news-medical.netwikipedia.org D-Asp binds to the same site on the NMDAR as glutamate, mimicking its action to help open the receptor's ion channel. wikipedia.orgyoutube.com

This activation allows the influx of cations, most notably calcium (Ca2+), into the postsynaptic neuron. wikipedia.org The resulting increase in intracellular calcium concentration triggers a cascade of downstream signaling pathways that are fundamental to various neurological functions, including synaptic plasticity, learning, and memory formation. news-medical.netwikipedia.org Studies have shown that D-Asp excites dopamine neurons in the substantia nigra pars compacta by activating NMDARs, and that persistently high levels of D-Asp can lead to an enhancement of NMDA-induced currents and an increase in the membrane levels of NMDAR subunits. nih.gov

| Feature | Description | Reference |

|---|---|---|

| Primary Agonist | Glutamate | news-medical.net |

| Endogenous Agonist (at Glutamate site) | D-Aspartic Acid | wikipedia.orgyoutube.com |

| Required Co-Agonist | Glycine or D-Serine | news-medical.netwikipedia.org |

| Channel Block | Voltage-dependent block by Magnesium ions (Mg2+) | wikipedia.org |

| Primary Ion Permeability | Calcium (Ca2+), Sodium (Na+), Potassium (K+) | wikipedia.org |

| Key Function | Mediating synaptic plasticity, learning, and memory | nih.govnews-medical.net |

Beyond its direct role as an NMDAR agonist, D-Aspartic acid is a central regulator within the broader glutamatergic system. mdpi.com Its activity is not confined to postsynaptic NMDARs; it also influences other glutamate receptors and neurotransmitter release. Pharmacological studies have revealed that D-Asp can stimulate metabotropic glutamate receptor 5 (mGluR5) and, to a lesser extent, AMPA receptors in various brain regions. mdpi.comnih.gov

Furthermore, administration of D-Asp has been shown to evoke the efflux of L-glutamate from cortical neurons, likely by stimulating presynaptic glutamate receptors (including NMDARs, AMPARs, and mGluR5s). youtube.commdpi.com This suggests a dual mechanism of action: D-Asp can directly activate postsynaptic receptors and can also indirectly enhance glutamatergic signaling by promoting the release of glutamate, the brain's primary excitatory neurotransmitter. youtube.commdpi.comnih.gov This modulation of the glutamatergic system is crucial for neurodevelopment, neurotoxicity, and complex interactions with other neurotransmitter systems. nih.gov

D-Aspartic acid exhibits distinct effects on both sides of the synapse, consistent with its role as a neurotransmitter. nih.gov

Presynaptic Effects:

Synthesis and Storage: D-Asp is synthesized in neurons from L-aspartate via the enzyme D-aspartate racemase. nih.gov It is then concentrated and stored in synaptic vesicles within axon terminals. nih.govnih.govnih.gov Studies in mammals have confirmed its presence in high concentrations in these vesicles. nih.govnih.gov

Release: Upon depolarization of the nerve ending by a stimulus (such as potassium ions), D-Asp is released from the presynaptic terminal into the synaptic cleft. bohrium.comnih.govnih.gov This release is a Ca2+-dependent process, a hallmark of neurotransmitter exocytosis. nih.govyoutube.com

Reuptake: After its release, D-Asp is transported from the synaptic cleft back into presynaptic cells via a specific transporter, which helps terminate its signal. researchgate.netbohrium.comnih.gov It can also be taken up by excitatory amino acid transporters on neurons and glia. youtube.comresearchgate.net

Postsynaptic Effects:

Receptor Activation: In the synaptic cleft, D-Asp binds to and activates postsynaptic receptors, primarily NMDARs, initiating a response in the postsynaptic neuron. nih.govresearchgate.net

Signal Transduction: Stimulation of nerve endings with D-Asp triggers signal transduction cascades, including an increase in the second messenger cyclic AMP (cAMP). bohrium.comnih.gov

Degradation: The action of D-Asp can be terminated by the enzyme D-aspartate oxidase, which is present in the postsynaptic membranes and specifically oxidizes D-Asp. nih.govresearchgate.net

Involvement in Nervous System Development and Function

D-Aspartic acid plays a significant role in the development of the nervous system and continues to influence its function throughout life. researchgate.netbohrium.com Its concentration is transiently high in the brain and retina during embryonic stages and early postnatal life in mammals, pointing to its involvement in critical developmental processes. researchgate.netbohrium.comnih.gov

D-Aspartic acid is implicated in the regulation of neurogenesis, the process by which new neurons are formed. pnas.org High densities of D-Asp are found in brain regions associated with neurogenesis, such as the subventricular zone and the hippocampal formation, during early neonatal stages. pnas.org In the adult hippocampus, D-Asp persists in the dentate gyrus, an area where adult neurogenesis occurs and is involved in learning and memory. pnas.org

The enzyme responsible for its synthesis, aspartate racemase, is crucial for this process. Studies have shown that depleting this enzyme in newborn neurons of the adult hippocampus leads to profound defects in their dendritic development and survival. pnas.org This suggests that D-Asp, acting as an endogenous ligand for NMDA receptors, may function as a key modulator of adult neurogenesis, regulating the development and survival of new neurons. pnas.org While some research has suggested D-Asp increases neurogenesis, other studies indicate that in adulthood, its cognitive effects are more likely related to the upregulation of existing NMDARs rather than the proliferation of new neurons. nih.gov

D-Aspartic acid is a key modulator of synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is the cellular basis for learning and memory. verywellhealth.comconductscience.com By activating NMDARs, D-Asp facilitates long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. news-medical.netmdpi.com

| Study Focus | Model | Key Finding | Reference |

|---|---|---|---|

| LTP Enhancement | Mice Hippocampal Slices | Increased D-Asp levels enhance NMDAR-dependent early-phase and late-phase LTP. | mdpi.comnih.gov |

| Synaptic Morphology | Mice (Chronic D-Asp treatment) | Augmented dendritic length and spine density in the prefrontal cortex and hippocampus. | mdpi.comnih.gov |

| Learning and Memory | Rats (Oral D-Asp administration) | Improved performance in the Morris water maze, indicating enhanced learning and memory. | conductscience.com |

| Progressive Multiple Sclerosis | Human Patients | Oral D-Aspartate supplementation enhanced synaptic plasticity reserve and increased trans-synaptic glutamatergic transmission. | researchgate.netnih.gov |

| Brain Connectivity | Mice (Schizophrenia model) | Increased cortico–hippocampal connectivity. | conductscience.com |

Studies in animal models have demonstrated these effects directly. For instance, increasing D-Asp levels in mice enhances NMDAR-dependent LTP in the hippocampus. mdpi.comnih.gov This elevated D-Asp also leads to structural changes, such as increased dendritic length and spine density in the prefrontal cortex and hippocampus. mdpi.comnih.gov Behaviorally, oral administration of D-Asp has been shown to improve learning and memory in rats. nih.govconductscience.com These findings collectively indicate that D-Asp helps control neuroplasticity and brain activity, influencing cognitive functions. verywellhealth.comnih.gov

Effects on Cognitive Processes in Animal Models

Sodium D-aspartic acid, the sodium salt of the endogenous D-amino acid D-aspartic acid, has been a subject of investigation for its role in cognitive functions. Research using animal models suggests its involvement in fundamental neuronal processes that underpin learning and memory.

Long-Term Potentiation (LTP) Modulation

Long-Term Potentiation (LTP) is a cellular mechanism that is widely considered to be one of the major foundations for learning and memory. nih.gov It involves the long-lasting enhancement of signal transmission between two neurons that results from stimulating them synchronously. D-aspartic acid has been shown to directly modulate this process, primarily through its action as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a critical component in the induction of LTP. nih.govnih.govwikipedia.org

Studies on animal models have demonstrated that elevating the levels of D-aspartic acid in the brain can enhance LTP in the hippocampus, a brain region crucial for memory formation. nih.govd-aminoacids.com This enhancement has been observed in different experimental settings:

Genetic Models: In mice with a targeted deletion of the D-aspartate oxidase (Ddo) gene—the enzyme responsible for breaking down D-aspartic acid—the resulting higher endogenous levels of D-aspartic acid lead to enhanced hippocampal LTP. nih.govnih.gov

Pharmacological Models: Oral administration of D-aspartic acid to mice and rats also results in increased D-aspartate levels in the brain and a subsequent enhancement of NMDAR-dependent LTP in the hippocampus. nih.govnih.govfrontiersin.org

Electrophysiological studies in the CA1 area of the hippocampus have confirmed that increased D-aspartate levels enhance both early-phase and late-phase LTP. nih.govfrontiersin.org This modulation of synaptic plasticity suggests a direct role for D-aspartic acid in strengthening the synaptic connections necessary for memory encoding. frontiersin.org

| Animal Model | Method of D-Aspartate Elevation | Key Finding on LTP | Brain Region |

|---|---|---|---|

| Mouse | Genetic (D-aspartate oxidase gene deletion) | Enhanced LTP | Hippocampus |

| Mouse | Pharmacological (Oral administration) | Enhanced NMDAR-dependent LTP | Hippocampus (CA1 area) |

| Rat | Pharmacological (Oral administration) | Increased synaptic plasticity (LTP) | Hippocampus |

Spatial Memory Performance

The impact of D-aspartic acid on LTP translates to observable effects on cognitive behaviors, particularly spatial memory, which is heavily dependent on hippocampal function. The Morris water maze, a standard task for assessing spatial learning and memory in rodents, has been used to evaluate the effects of Sodium D-aspartate. nih.govmdpi.comresearchgate.net

In one study, rats that received Sodium D-aspartate orally for 12-16 days showed a significant improvement in their ability to locate a hidden platform in the Morris water maze compared to a control group. nih.gov The D-aspartic acid concentration in the hippocampus of the treated rats increased by approximately 2.7-fold. nih.gov Furthermore, a strong correlation was found between higher endogenous levels of D-aspartic acid in the hippocampus and better performance in the maze task, suggesting a functional relationship between the amino acid and cognitive capability. nih.gov

However, the relationship may be complex. Other research has indicated that while chronically elevated D-aspartate levels enhance LTP, they may not affect basal spatial learning and memory but could interfere with cognitive flexibility, which involves the dynamic, NMDAR-dependent processes of adapting to new information. nih.gov

| Animal Model | Behavioral Test | Treatment | Results on Spatial Memory |

|---|---|---|---|

| Rat | Morris Water Maze | Oral Sodium D-aspartate (40 mM for 12-16 days) | Improved cognitive capability to find the hidden platform. nih.gov |

| Mouse | Various behavioral analyses | Genetic or Pharmacological elevation of D-aspartate | Basal spatial learning and memory abilities were not perturbed. nih.gov |

Dysregulation in Neurological Models

Given the role of D-aspartic acid in modulating NMDA receptor function and synaptic plasticity, its dysregulation has been implicated in the pathophysiology of neurological and psychiatric disorders where glutamatergic transmission is believed to be dysfunctional. nih.govmdpi.com

Schizophrenia: A significant body of evidence points to a link between altered D-aspartic acid metabolism and schizophrenia, a disorder associated with NMDA receptor hypofunction. nih.govconductscience.comfrontiersin.org

Reduced Levels: Post-mortem studies of brain tissue from individuals with schizophrenia have revealed significantly lower levels of D-aspartic acid in prefrontal regions, which is associated with increased expression or activity of the D-aspartate oxidase (DDO) enzyme. frontiersin.orgmdpi.com

Animal Model Findings: In rodent models, increasing brain levels of D-aspartic acid has been shown to counteract certain schizophrenia-like behaviors. frontiersin.orgconductscience.com For example, elevated D-aspartate can attenuate prepulse inhibition deficits and improve fronto-hippocampal connectivity, both of which are impaired in schizophrenia. frontiersin.orgnih.gov These findings suggest that reduced D-aspartate levels may contribute to the symptoms of the disorder by diminishing NMDA receptor signaling. researchgate.net

Alzheimer's Disease: The role of D-aspartic acid in Alzheimer's disease is also an area of active research. nih.gov Alterations in D-aspartate levels have been observed in the brains of individuals with Alzheimer's disease. One study found that while D-aspartate concentrations were similar in the gray matter of normal and Alzheimer's brains, the concentration in the white matter was more than two times higher in normal brains. nih.gov Additionally, L-aspartic acid residues within the amyloid-β peptide, a hallmark of Alzheimer's disease, can be converted to D-aspartic acid. d-aminoacids.com This change may make the amyloid-β deposits more resistant to degradation, contributing to their accumulation in stable plaques. d-aminoacids.com

| Neurological Model | Observed Dysregulation of D-Aspartic Acid | Potential Consequence |

|---|---|---|

| Schizophrenia | Reduced levels in prefrontal cortex. frontiersin.orgmdpi.com | Contributes to NMDA receptor hypofunction and cognitive deficits. researchgate.net |

| Alzheimer's Disease | Reduced levels in brain white matter; presence in amyloid-β plaques. d-aminoacids.comnih.gov | May contribute to the stabilization and accumulation of amyloid-β plaques. d-aminoacids.com |

Endocrine System Mechanisms of D Aspartic Acid

General Mechanisms of Hormone Regulation by D-Aspartic Acid

D-Aspartic acid (D-Asp) is involved in the regulation of several hormones across different endocrine glands. mdpi.com In the pituitary gland, it has been shown to induce the release of prolactin (PRL), growth hormone (GH), and luteinizing hormone (LH). researchgate.netnih.gov Research indicates that D-Asp also modulates the production of oxytocin (B344502) and vasopressin in the posterior pituitary gland and can suppress the secretion of melatonin (B1676174) in the pineal gland. mdpi.comnih.gov Its presence and activity in these glands suggest a broad role in neuroendocrine control. mdpi.comnih.gov The mechanism often involves acting as a signaling molecule, influencing second messenger systems like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) to trigger hormone synthesis and release. nih.govresearchgate.net

Hypothalamic-Pituitary-Gonadal (HPG) Axis Modulation

A primary and extensively studied role of D-Aspartic acid is its modulation of the Hypothalamic-Pituitary-Gonadal (HPG) axis. nih.govwho.int This amino acid acts at all levels of this critical reproductive axis. mdpi.commdpi.com The process begins in the hypothalamus, continues to the pituitary gland, and culminates in the gonads, leading to the regulation of reproductive hormones. who.inttigerfitness.com

In the hypothalamus, D-Aspartic acid has been found to stimulate the synthesis and release of Gonadotropin-Releasing Hormone (GnRH). researchgate.netmdpi.comijsred.com This action is a key initiating step in the HPG axis cascade. caringsunshine.com GnRH then travels to the pituitary gland, where it signals the next stage of hormone release. who.int Some research suggests that D-Aspartic acid can be converted to N-methyl-D-aspartic acid (NMDA), which then acts on NMDA receptors in the hypothalamus to induce this GnRH release. nih.govwho.int Experiments on isolated rat hypothalami have confirmed that D-Aspartate elicits the release of GnRH. ijsred.com

Following the hypothalamic release of GnRH, the anterior pituitary gland is stimulated to secrete Luteinizing Hormone (LH). who.inttigerfitness.com D-Aspartic acid plays a direct role in this process as well. nih.gov Studies have shown that D-Asp accumulates in the anterior pituitary and directly stimulates the release of LH. mdpi.comnih.gov In vitro experiments demonstrated that incubating isolated rat pituitaries with D-Asp induced the synthesis and release of LH. nih.gov This process appears to be mediated by the second messenger cyclic guanosine monophosphate (cGMP). nih.govresearchgate.net

A study conducted on human males who consumed sodium D-aspartate for 12 consecutive days observed a significant increase in serum LH levels. nih.govresearchgate.net

| Time Point | Mean LH Level (mIU/mL) | Percentage Increase from Baseline |

|---|---|---|

| Baseline (Day 0) | 3.5 ± 0.6 | 0% |

| Day 6 | 4.1 ± 0.7 | 17.1% |

| Day 12 | 4.6 ± 0.8 | 31.4% |

| 3 Days Post-Treatment | 4.0 ± 0.7 | 11.4% |

Data adapted from Topo et al. (2009). The study found a statistically significant increase (P < 0.0001) in LH after 12 days of treatment. nih.govresearchgate.net

Direct Effects on Gonadal Steroidogenesis

Beyond its influence on the hypothalamus and pituitary, D-Aspartic acid also exerts direct effects on the gonads, specifically on the process of steroidogenesis—the synthesis of steroid hormones. mdpi.com

In the testes, D-Aspartic acid is found in Leydig cells and is directly involved in the synthesis and release of testosterone (B1683101). researchgate.netmdpi.com This action can occur independently of the HPG axis stimulation, indicating a direct gonadal pathway. mdpi.com Research on isolated rat Leydig cells has shown that D-Asp increases the synthesis and release of testosterone, a process in which cyclic adenosine monophosphate (cAMP) acts as a second messenger. nih.govresearchgate.net A strong positive correlation has been observed in rats between the concentration of D-Asp in the testes and testosterone levels from birth through sexual maturity. mdpi.com

In a study on rats treated with a sodium D-aspartate solution for 12 days, a significant increase in serum testosterone was observed. nih.gov

| Group | Mean Testosterone Level (ng/mL) | Fold Increase vs. Control |

|---|---|---|

| Control | 5.1 ± 0.8 | - |

| D-Asp Treated (12 Days) | 10.4 ± 1.2 | 2.04 |

| 3 Days Post-Treatment | 6.5 ± 0.9 | 1.27 |

Data adapted from Topo et al. (2009). The study reported a significant increase in testosterone in the treated group (P < 0.001). nih.gov

A key molecular mechanism for D-Aspartic acid's effect on testosterone production is its ability to upregulate the Steroidogenic Acute Regulatory Protein (StAR). mdpi.comwho.intmdpi.com StAR is a transport protein that facilitates the transfer of cholesterol from the outer to the inner mitochondrial membrane. wikipedia.orgaopwiki.org This transport is the rate-limiting step in the biosynthesis of all steroid hormones, including testosterone. wikipedia.org By increasing the expression of the StAR protein, D-Aspartic acid enhances the availability of cholesterol for conversion into pregnenolone, the precursor to testosterone and other steroids. mdpi.comijsred.com In vitro studies on murine Leydig cells confirmed that concomitant stimulation with human chorionic gonadotropin (hCG) and D-Aspartic acid resulted in a significant increase in StAR protein levels, which correlated with increased testosterone release. nih.gov This upregulation of StAR is considered a primary mechanism by which D-Asp directly stimulates testosterone biosynthesis in the testes. mdpi.com

Leydig Cell Steroidogenesis and Testosterone Biosynthesis

Modulation of Key Steroidogenic Enzymes (e.g., Cytochrome P450 Cholesterol Side-Chain Cleavage, 3β-Hydroxysteroid Dehydrogenase, Aromatase)

D-Aspartic acid (D-Asp) has been shown to modulate the expression and activity of several key enzymes essential for the process of steroidogenesis, the pathway that synthesizes steroid hormones from cholesterol. In testicular Leydig cells, D-Asp is involved in the upregulation of enzymes critical for androgen production. nih.govmdpi.com

Research indicates that D-Asp influences the expression of the following steroidogenic enzymes:

Cytochrome P450 Cholesterol Side-Chain Cleavage (P450scc or CYP11A1): This mitochondrial enzyme catalyzes the initial, rate-limiting step in steroidogenesis, which is the conversion of cholesterol to pregnenolone. mdpi.com Studies have demonstrated that D-Asp treatment, both independently and in conjunction with human chorionic gonadotropin (hCG), upregulates the expression of P450scc in Leydig cells. nih.gov

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is crucial for the biosynthesis of all classes of steroid hormones. It catalyzes the conversion of pregnenolone, 17-hydroxypregnenolone, and dehydroepiandrosterone (B1670201) (DHEA) to progesterone, 17-hydroxyprogesterone, and androstenedione, respectively. Evidence from studies on Leydig cells shows that D-Asp administration induces the expression of 3β-HSD, thereby facilitating the progression of the steroidogenic pathway. nih.gov

Aromatase (Cytochrome P450aro or CYP19A1): This enzyme is responsible for the conversion of androgens (like testosterone) into estrogens (like estradiol). D-Aspartic acid has been found to enhance aromatase activity. nih.gov In boar and lizard testes, D-Asp has been demonstrated to upregulate the aromatase enzyme, leading to an increase in the localized production of estrogens. examine.com This modulation is a key step in regulating the balance between androgens and estrogens. nih.govmdpi.com

The collective upregulation of these enzymes—P450scc, 3β-HSD, and Aromatase—by D-Aspartic acid highlights its significant role in modulating the steroidogenic cascade, influencing the production of androgens and their conversion to estrogens. nih.gov

Ovarian Steroidogenesis and Estrogen Synthesis (Animal Models)

In animal models, D-Aspartic acid has been shown to play a significant role in ovarian steroidogenesis, particularly in the synthesis of estrogen. Studies in the female lizard, Podarcis s. sicula, have provided detailed insights into this process.

In this model, the concentration of D-Asp in the ovary varies significantly throughout the reproductive cycle. Notably, its levels are inversely correlated with testosterone concentrations and directly correlated with estradiol (B170435) concentrations in both the ovary and plasma.

Experimental administration of D-Asp to these lizards resulted in a measurable shift in steroid hormone balance:

A decrease in testosterone levels.

An increase in estradiol levels.

This effect was specific to D-Asp, as administration of other amino acids such as L-Aspartic acid, D-Glutamic acid, and D-Alanine produced no such effects.

In vitro experiments using ovarian tissue homogenates from the lizard model confirmed these findings. The addition of D-Asp to the homogenates led to a significant increase in the conversion of testosterone to estradiol. This demonstrates that D-Asp directly enhances the activity of the aromatase enzyme within the ovary. The research indicated that aromatase activity was four times greater in the presence of D-Aspartic acid.

| Parameter | Control Group | D-Aspartic Acid Treated Group |

| Testosterone Level | Higher | Lower |

| Estradiol Level | Lower | Higher |

| Aromatase Activity | Baseline | Increased (4-fold) |

These findings from animal models underscore the role of D-Aspartic acid in promoting estrogen synthesis within the ovary by directly upregulating the activity of aromatase, the key enzyme in the conversion of androgens to estrogens.

Modulation of Other Hormonal Secretions

Prolactin Release Regulation

D-Aspartic acid is involved in the regulation of prolactin (PRL) secretion from the anterior pituitary gland. nih.govmdpi.com Research in rats has shown that the adenohypophysis (anterior pituitary) contains high concentrations of D-Asp, particularly in prolactin-producing cells. examine.com

In vivo experiments involving intraperitoneal injections of sodium D-aspartate in rats demonstrated a significant, dose- and time-dependent increase in serum prolactin levels. oup.combohrium.com The effect was observed within 30 minutes of injection. examine.com

| D-Aspartate Dose (M/kg) | Fold Increase in Prolactin |

| 0.5 | 1.9 |

| 4.0 | 3.7 |

The mechanism for this stimulation appears to be twofold. In vitro studies on isolated pituitary glands have shown that D-Aspartic acid can act directly on the adenohypophysis to stimulate prolactin release. oup.combohrium.com Additionally, D-Aspartic acid can be converted to N-methyl-D-aspartic acid (NMDA), which then acts on the hypothalamus. oup.combohrium.com This action on the hypothalamus is thought to induce the release of a prolactin-releasing factor, which in turn further stimulates the adenohypophysis to secrete prolactin. oup.comresearchgate.net

Effects on Oxytocin and Vasopressin Production

D-Aspartic acid has been identified as a modulator of the neurohypophysial hormones oxytocin and vasopressin. nih.govmdpi.com In the rat hypothalamus, D-Asp is concentrated in the magnocellular neurons of the supraoptic and paraventricular nuclei, which are the primary sites of oxytocin and vasopressin synthesis. mdpi.com

Research has shown that D-Aspartic acid can induce the synthesis of both oxytocin and vasopressin mRNA in the hypothalamus. researchgate.net This suggests a role for D-Asp in the fundamental regulation of the production of these hormones.

Furthermore, studies on the release of these hormones have revealed differential effects. One study found that D-Aspartate significantly increased the release of oxytocin from the hypothalamus. nih.gov In contrast, the same study observed that D-Aspartate decreased oxytocin release from the posterior pituitary, where the hormone is stored before being released into the bloodstream. nih.gov This suggests a complex regulatory role for D-Asp, potentially stimulating hormone synthesis and release at the hypothalamic level while inhibiting it at the terminal release site in the posterior pituitary. nih.gov

Influence on Melatonin Secretion

D-Aspartic acid acts as a regulator of melatonin synthesis in the pineal gland. examine.comnih.gov The pineal gland, which is responsible for producing melatonin to regulate circadian rhythms, contains the highest concentration of D-Aspartate among various neuroendocrine tissues. mdpi.comnih.gov The levels of D-Asp in the pineal gland of rats fluctuate with the circadian rhythm, being higher at night. mdpi.com

Studies using rat pinealocytes (the main cells of the pineal gland) have demonstrated that exogenous D-Aspartate strongly inhibits the norepinephrine-dependent synthesis of melatonin. nih.gov This inhibition is achieved, at least in part, by decreasing the activity of serotonin (B10506) N-acetyltransferase, a key enzyme in the melatonin synthesis pathway. nih.gov

Reproductive System Function and Cellular Processes Elicited by D Aspartic Acid

Regulation of Spermatogenesis

D-Aspartic acid is a key modulator of spermatogenesis, the complex process of sperm cell development. nih.gov It influences this process not only by stimulating the production of testosterone (B1683101), a crucial hormone for male reproduction, but also by exerting direct effects on testicular cells. nih.govwho.int The amino acid has been detected in Leydig cells, Sertoli cells, and various germ cells, including spermatogonia and spermatozoa, suggesting its involvement at multiple stages of sperm production and maturation. nih.govmdpi.com

D-Aspartic acid directly stimulates the proliferation of spermatogonia, the foundational germ cells for spermatogenesis. mdpi.com In vitro studies using cell lines derived from mouse spermatogonia (GC-1 cells) have demonstrated that D-Aspartic acid enhances mitotic activity. nih.gov This proliferative effect is mediated through the activation of specific intracellular signaling pathways. mdpi.com

Treatment of spermatogonial cells with D-Aspartic acid leads to an increased expression of key proteins associated with cell division, such as Proliferating Cell Nuclear Antigen (PCNA) and Aurora B kinase. mdpi.comnih.gov PCNA is essential for DNA replication during the S phase of the cell cycle, while Aurora B is a critical regulator of mitosis. mdpi.com The upregulation of these markers provides direct evidence of the role of D-Aspartic acid in promoting the division of spermatogonial stem cells, thereby ensuring a continuous supply of cells for sperm production. mdpi.commdpi.com Some studies suggest D-Aspartic acid may also promote meiosis in spermatocytes. nih.gov

Beyond initiating spermatogonial division, D-Aspartic acid is also involved in the subsequent stages of spermatozoa maturation. mdpi.com Evidence suggests it plays a role in modulating the levels of androgens and estrogens within the epididymis, a critical site for sperm maturation, by influencing the expression of enzymes like 5α-reductase and aromatase. mdpi.commdpi.com This hormonal modulation is crucial for creating the appropriate microenvironment for sperm to acquire motility and fertilizing capacity.

Furthermore, studies in mice have indicated that D-Aspartic acid administration enhances processes essential for fertilization, such as sperm capacitation and the acrosome reaction. nih.gov Oral treatment with D-Aspartic acid was found to increase the capacitation rate, bringing the levels in young males to those comparable to untreated adult males. nih.gov This suggests a direct influence on the functional maturation of spermatozoa. nih.govmdpi.com

Administration of D-Aspartic acid has been shown to positively affect several key semen quality parameters in various animal models. These studies underscore its potential role in improving male reproductive fitness.

In mice, oral D-Aspartic acid treatment resulted in a significant increase in total and progressive sperm motility. nih.govmdpi.com While sperm concentration did not change, the treatment did lead to a higher in vitro fertilization (IVF) rate, which is associated with the observed improvements in sperm quality. nih.gov Similarly, studies in rabbits demonstrated that D-Aspartic acid administration improved semen quality. scirp.org In broiler breeder roosters, a dose-dependent improvement in multiple sperm parameters was observed, including ejaculate volume, motility, sperm concentration, and viability, with the highest doses yielding the most significant positive effects. ut.ac.ir

Table 1: Effects of D-Aspartic Acid on Semen Parameters in Animal Models

| Animal Model | Parameter | Observation | Reference |

|---|---|---|---|

| Mouse (C57BL/6N) | Total Motility | Significantly increased after 2 and 4 weeks of treatment. | nih.govmdpi.com |

| Mouse (C57BL/6N) | Progressive Motility | Increased after 4 weeks of treatment. | mdpi.com |

| Mouse (C57BL/6N) | Sperm Concentration | No significant change observed. | nih.gov |

| Mouse (C57BL/6N) | IVF Rate | Significantly increased after 2 and 4 weeks of treatment. | nih.govnih.gov |

| Rooster (Ross 308) | Sperm Motility | Significantly improved with increasing dose. | ut.ac.ir |

| Rooster (Ross 308) | Sperm Concentration | Significantly improved with increasing dose. | ut.ac.ir |

| Rooster (Ross 308) | Sperm Viability | Significantly improved with increasing dose. | ut.ac.ir |

| Rabbit | Semen Quality | Improved following administration. | scirp.org |

Oocyte Quality and Fertility Implications (Preclinical Observations)

Research into the role of D-Aspartic acid in female reproduction has revealed its presence in human ovarian follicular fluid, suggesting it may be a factor in oocyte quality and fertility. researchgate.netnih.gov The concentration of D-Aspartic acid in follicular fluid has been found to correlate with both the age of the patient and the quality of the oocytes retrieved during IVF procedures. researchgate.netcaldic.com

A study involving patients undergoing IVF found that the concentration of D-Aspartic acid was significantly higher in the follicular fluid of younger women (22–34 years) compared to older women (35–40 years). researchgate.netnih.gov Crucially, a positive relationship was identified between the follicular D-Aspartic acid concentration and the percentage of good quality metaphase II oocytes, as well as the subsequent fertilization rate. researchgate.netcaldic.com These preclinical findings suggest that follicular D-Aspartic acid levels could serve as a potential biochemical marker for oocyte quality. nih.gov

Table 2: D-Aspartic Acid Concentration in Human Follicular Fluid and Oocyte Quality

| Patient Age Group | Mean D-Aspartic Acid Concentration (nmol/ml) | Correlation with Oocyte Quality | Correlation with Fertilization Rate | Reference |

|---|---|---|---|---|

| Group A (22-34 years) | 19.11 ± 1.91 | Positive relationship (P < 0.01) | Positive relationship observed | researchgate.netnih.gov |

| Group B (35-40 years) | 10.86 ± 1.22 |

Role in Regulation of Seasonal Reproductive Cycles (Comparative Vertebrate Biology)

In many vertebrate species, reproductive activity is not continuous but is instead confined to specific seasons. Studies in comparative biology have implicated D-Aspartic acid as a regulator in these seasonal reproductive cycles. nih.gov Research on wild animal species, such as the green frog (Rana esculenta), has shown that the concentration of D-Aspartic acid in the gonads fluctuates in direct correlation with the reproductive season. nih.govbioscientifica.com

In male vertebrates, gonadal and serum levels of D-Aspartic acid are positively correlated with testosterone levels, peaking during periods of sexual activity. nih.gov Conversely, in the ovaries of female frogs, an inverse correlation has been observed; D-Aspartic acid levels are high when testosterone levels are low in the post-reproductive period, and low during the spawning season when testosterone is high. nih.govbioscientifica.com In vivo experiments in frogs demonstrated that injecting D-Aspartic acid caused a significant, though reversible, decrease in plasma testosterone levels. bioscientifica.com These findings suggest that D-Aspartic acid is involved in the complex endocrine mechanisms that time reproductive readiness to the appropriate season. nih.gov

Intracellular Signaling Cascades in Reproductive Cells

The effects of D-Aspartic acid on reproductive cells are mediated through the activation of specific intracellular signaling cascades. mdpi.com A significant body of evidence suggests that D-Aspartic acid exerts its influence by binding to N-methyl-D-aspartate (NMDA) receptors present on testicular cells. mdpi.comresearchgate.net

In Leydig cells, the binding of D-Aspartic acid is thought to trigger the mitogen-activated protein kinase (MAPK) and/or the adenylate cyclase-cAMP pathways. mdpi.com This activation upregulates the expression of crucial genes and proteins involved in steroidogenesis, such as the Steroidogenic Acute Regulatory (StAR) protein, which is a key regulator of testosterone synthesis. nih.govmdpi.com

In spermatogonia, D-Aspartic acid also activates the MAPK (specifically ERK1/2) and Akt serine-threonine kinase pathways. mdpi.comnih.gov The phosphorylation of ERK and Akt proteins is a critical step that leads to the increased expression of proliferation markers like PCNA and Aurora B. mdpi.comnih.gov This NMDAR-mediated activation of the ERK and Akt pathways is considered a primary mechanism by which D-Aspartic acid directly stimulates spermatogonial proliferation. nih.govnih.gov Further stimulation may also arise from the activation of the P450 aromatase/Estrogen Receptor β (ERβ) pathway within these cells. nih.gov

Adenylate Cyclase-cAMP Pathway in Leydig Cells

D-aspartic acid has been shown to influence testosterone synthesis in Leydig cells by engaging the adenylate cyclase-cyclic adenosine (B11128) monophosphate (cAMP) pathway. nih.govmdpi.comresearchgate.net In vitro studies on rat Leydig cells have demonstrated that D-aspartic acid can directly up-regulate testosterone production by increasing intracellular cAMP levels. nih.govresearchgate.net This signaling cascade is a crucial component of luteinizing hormone (LH) action on Leydig cells, where the binding of LH to its receptor activates adenylate cyclase, leading to the production of cAMP. biotechrep.ir Subsequently, cAMP acts as a second messenger, activating protein kinase A (PKA) and other downstream effectors that promote the transcription of genes involved in steroidogenesis.

A key target in this pathway is the Steroidogenic Acute Regulatory (StAR) protein, which facilitates the transport of cholesterol into the mitochondria, a rate-limiting step in testosterone biosynthesis. mdpi.comnih.govresearchgate.net Research has shown that D-aspartic acid treatment, both alone and in the presence of human chorionic gonadotropin (hCG), upregulates the gene and protein expression of StAR in Leydig cells. mdpi.comnih.gov This suggests that D-aspartic acid can enhance the steroidogenic capacity of these cells by modulating this critical pathway.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathways in Testicular Cells

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) branch, is another significant signaling cascade modulated by D-aspartic acid in testicular cells. nih.govmdpi.com This pathway is involved in regulating androgen secretion in Leydig cells by influencing the transcription and phosphorylation of various molecules. nih.gov D-aspartic acid has been shown to promote the phosphorylation of ERK in Leydig cells, which in turn activates the gene transcription and protein expression of StAR and several steroidogenic enzymes. nih.govresearchgate.netmdpi.com

In addition to Leydig cells, the MAPK/ERK pathway is also activated by D-aspartic acid in spermatogonial cells. nih.govmdpi.com In cultured spermatogonial GC-1 cells, D-aspartic acid induces the phosphorylation of MAPK3/1 proteins, which is known to be crucial for spermatogonial proliferation. mdpi.com This suggests a direct role for D-aspartic acid in modulating germ cell proliferation through this signaling pathway. The activation of the MAPK/ERK pathway by D-aspartic acid appears to be mediated, at least in part, through glutamate (B1630785) receptors, including NMDA and AMPA receptors, which are expressed in testicular cells. nih.govmdpi.com

AKT Signaling Pathway Involvement

The AKT (also known as Protein Kinase B) signaling pathway is another intracellular cascade influenced by D-aspartic acid in the context of reproductive function. In spermatogonial GC-1 cells, D-aspartic acid has been shown to induce the phosphorylation of AKT serine-threonine kinase proteins. nih.govmdpi.com The AKT pathway is known to control several key biological functions, including gene expression and cell cycle progression, and plays a vital role in spermatogonial proliferation. mdpi.com

Furthermore, D-aspartic acid has been observed to exert an anti-apoptotic effect in the testis through the AMPA receptor/AKT pathway. nih.govnih.govresearchgate.net This suggests that by activating AKT signaling, D-aspartic acid may help to protect testicular cells from apoptosis, thereby supporting normal spermatogenesis and steroidogenesis. researchgate.net The activation of both MAPK/ERK and AKT pathways by D-aspartic acid highlights its multifaceted role in directly influencing germ cell proliferation and survival. nih.govmdpi.com

Androgen Receptor and Estrogen Receptor Beta Expression Modulation

D-aspartic acid has been found to modulate the expression of both androgen receptors (AR) and estrogen receptor beta (ERβ) in testicular and epididymal tissues. mdpi.commdpi.comnih.gov Studies in rats have demonstrated that D-aspartic acid administration can upregulate AR expression in the testis. mdpi.comscispace.com This increased expression of AR, coupled with the D-aspartic acid-induced increase in testosterone synthesis, supports the role of this amino acid in enhancing androgen signaling within the reproductive system.

In addition to its effects on AR, D-aspartic acid also influences estrogen signaling. It has been shown to modulate the levels of androgens and estrogens in the epididymis by acting on the expression of genes such as 5α-reductase and P450-aromatase. mdpi.comnih.gov Furthermore, D-aspartic acid treatment has been associated with an increase in ERβ expression in the testis. nih.gov The modulation of both AR and ERβ expression by D-aspartic acid suggests its involvement in the complex interplay of hormonal signaling that governs spermatogenesis and sperm maturation.

Cellular Homeostasis and Stress Response in Reproductive Tissues

Mitochondrial Function and MAM Stability

D-aspartic acid appears to play a role in maintaining cellular homeostasis within reproductive tissues by influencing mitochondrial function and the stability of Mitochondria-Associated Membranes (MAMs). Mitochondria are crucial for cellular energy production and are central to processes like steroidogenesis and spermatogenesis. nih.govmdpi.com D-aspartic acid has been shown to support spermatogenesis by enhancing mitochondrial function in spermatocytes, which aids in the metabolic shift required during meiosis. nih.govnih.govresearchgate.net

In Leydig and Sertoli cells, treatment with D-aspartic acid has been associated with enhanced mitochondrial function and improved MAM stability. nih.govnih.govresearchgate.net Specifically, D-aspartic acid has been shown to increase the expression of proteins involved in mitochondrial biogenesis (NRF1, TFAM), fusion (MFN1, MFN2, OPA1), and mass (TOMM20), while reducing the expression of a mitochondrial fission marker (DRP1). researchgate.net It also induces an increase in the expression of proteins involved in stabilizing the MAM structure, such as ATAD3A, FACL4, SOAT1, VDAC, and GRP75. nih.govresearchgate.net

Modulation of Oxidative Stress Responses

D-aspartic acid has been shown to modulate oxidative stress responses in reproductive tissues, although the effects appear to be concentration-dependent. examine.com Some studies have indicated that D-aspartic acid can induce oxidative stress in the testes, particularly at higher concentrations. examine.comnih.gov In prepubertal rats, D-aspartic acid administration led to a significant elevation in reactive oxygen species, malondialdehyde, and hydroperoxide levels in both the cytosol and mitochondria of the testis. nih.gov

Conversely, other research suggests that D-aspartic acid can have a protective role against oxidative stress. It has been proposed that D-aspartic acid may mitigate the toxic effects of environmental pollutants by reducing oxidative stress. researchgate.net Furthermore, the anti-apoptotic effect of D-aspartic acid in the testis is thought to be potentially mediated by the modulation of antioxidant enzymes. nih.govnih.govresearchgate.net This suggests a complex role for D-aspartic acid in the oxidative balance of reproductive tissues, where its effects may vary depending on the physiological context and dosage.

Interactive Data Tables

Table 1: Effects of D-Aspartic Acid on Steroidogenic Gene and Protein Expression

| Target | Effect | Cell Type/Tissue | Species |

|---|---|---|---|

| StAR | Upregulation of mRNA and protein | Leydig Cells | Rat |

| P450scc | Upregulation of mRNA | Leydig Cells | Rat |

| 3β-HSD | Upregulation of mRNA | Leydig Cells | Rat |

Table 2: Signaling Pathways Activated by D-Aspartic Acid in Testicular Cells

| Pathway | Key Activated Proteins | Cell Type | Effect |

|---|---|---|---|

| Adenylate Cyclase-cAMP | cAMP | Leydig Cells | Increased Testosterone Synthesis |

| MAPK/ERK | p-ERK1/2 | Leydig and Spermatogonial Cells | Increased Steroidogenesis and Proliferation |

Anti-apoptotic Mechanisms in Testicular Cells

D-aspartic acid plays a crucial role in maintaining the integrity and function of testicular cells by inhibiting apoptosis, the process of programmed cell death. This protective effect is primarily mediated through the activation of specific signaling pathways and the regulation of key apoptotic and anti-apoptotic proteins. Research has demonstrated that D-aspartic acid's anti-apoptotic action is critical for preserving the populations of Leydig cells, Sertoli cells, and various germ cells, thereby supporting steroidogenesis and spermatogenesis.

The principal mechanism by which D-aspartic acid exerts its anti-apoptotic effect in the testis is through the AMPAR/AKT signaling pathway. nih.govnih.gov Activation of this pathway by D-aspartic acid has been shown to mediate cell survival by inactivating several pro-apoptotic molecules. nih.gov In vivo studies in adult rats have shown that oral administration of D-aspartic acid leads to a decrease in the testicular expression levels of cytochrome c and caspase-3, both of which are key executioners of apoptosis. nih.gov This reduction in pro-apoptotic factors corresponds with a lower number of apoptotic cells observed in the testes of D-aspartic acid-treated rats. nih.gov

Further in vitro studies have substantiated these findings. In TM4 Sertoli cells, treatment with D-aspartic acid resulted in an increase in phosphorylated AKT (p-AKT), the active form of the AKT protein, and a concurrent decrease in cytochrome c levels. nih.gov A key indicator of apoptosis is the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. D-aspartic acid has been shown to decrease the Bax/Bcl-2 protein ratio, further tipping the balance towards cell survival. nih.gov

The anti-apoptotic effects of D-aspartic acid are not limited to a single cell type within the testes. Studies on GC-1 and GC-2 cells, which are models for spermatogonia and spermatocytes respectively, have also demonstrated the activation of the AKT pathway upon D-aspartic acid treatment. nih.gov This suggests a broad-spectrum protective role for D-aspartic acid across different stages of germ cell development.

In addition to the direct inhibition of apoptotic pathways, D-aspartic acid also contributes to cell survival by enhancing mitochondrial function and reducing endoplasmic reticulum (ER) stress in Leydig and Sertoli cells. nih.govnih.govresearchgate.net Healthy mitochondrial function is essential for preventing the release of pro-apoptotic factors like cytochrome c, and by mitigating ER stress, D-aspartic acid helps to prevent the initiation of the unfolded protein response, which can lead to apoptosis.

The significance of endogenous D-aspartic acid in preventing testicular apoptosis is highlighted by studies on knock-in mice with a constitutive depletion of this amino acid. These mice exhibit a significant increase in the expression of cytochrome c in the testis compared to wild-type mice. nih.gov Furthermore, TUNEL assays, which detect DNA fragmentation characteristic of apoptosis, have confirmed a higher number of apoptotic cells in the testes of these D-aspartate deficient mice. nih.gov

The collective evidence from both in vivo and in vitro studies strongly supports the role of D-aspartic acid as a key regulator of testicular cell survival. Its ability to activate the AMPAR/AKT signaling pathway, modulate the expression of key apoptotic proteins, and support mitochondrial health underscores its importance in maintaining testicular homeostasis and function.

Research Findings on the Anti-apoptotic Mechanisms of D-Aspartic Acid in Testicular Cells

| Experimental Model | Key Findings | Signaling Pathway/Proteins Involved | Reference |

| Adult Rats (in vivo) | Decreased number of apoptotic cells in the testes. | ↓ Cytochrome c, ↓ Caspase-3 | nih.gov |

| TM4 Sertoli Cells (in vitro) | Increased cell survival. | ↑ p-AKT, ↓ Cytochrome c, ↓ Bax/Bcl-2 ratio | nih.gov |

| GC-1 and GC-2 Cells (in vitro) | Stimulation of cell survival pathways. | ↑ p-AKT | nih.gov |

| Ddo Knock-in Mice (in vivo) | Increased testicular apoptosis with D-aspartate depletion. | ↑ Cytochrome c | nih.gov |

| Leydig and Sertoli Cells | Enhanced mitochondrial function and reduced ER stress. | - | nih.govnih.govresearchgate.net |

Advanced Analytical Methodologies for D Aspartic Acid Quantification in Biological Samples

Chromatographic Techniques for Enantiomeric Separation

Chromatographic methods form the cornerstone of chiral analysis, enabling the separation of enantiomers based on their differential interactions with a chiral environment. This can be achieved either directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a conventional achiral stationary phase.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the enantioselective analysis of amino acids, including D-aspartic acid. These methods offer high resolution, sensitivity, and reproducibility.

Direct separation on a chiral stationary phase is a common approach. For instance, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are effective for resolving underivatized amino acid enantiomers. sigmaaldrich.com These columns possess ionic groups and are compatible with a range of mobile phases, making them suitable for the separation of polar and ionic compounds like aspartic acid. sigmaaldrich.com

Indirect separation via pre-column derivatization is another powerful strategy. This involves reacting the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard reversed-phase column, such as an octadecylsilyl (ODS) or C18 column. nih.govresearchgate.net This approach often enhances detection sensitivity, especially when a fluorogenic derivatizing agent is used. researchgate.net UHPLC, with its smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC. thermofisher.com

Table 1: Examples of HPLC and UHPLC Methods for D-Aspartic Acid Quantification

| Technique | Column | Mobile Phase | Derivatization Reagent | Detection | Application |

| HPLC | Astec CHIROBIOTIC T (25 cm x 4.6 mm I.D.) | Water:Methanol:Formic Acid | None (Direct) | MS | General amino acid enantiomers |

| HPLC | ODS-Hypersil (25.0 x 0.46 cm, 5 µm) | Gradient of 0.11% TFA in water and 0.11% TFA in MeCN | N-α-(5-fluoro-2,4-dinitrophenyl)-(d or l)-valine amide (FDNP-Val-NH2) | UV (340 nm) | Biological tissues |

| HPLC | Reversed-phase column | 50 mM ammonium acetate/methanol (96:4) | o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) | Fluorescence | Biological tissues |

| UHPLC | Not specified | Not specified | Not specified | Fluorescence | Brain tissue extracts |

| UHPLC | Phenyl-hexyl column | 50 mM N-methylmorpholine/acetate buffer pH 7.4 containing 12% acetonitrile | 2,4-dinitro-1-fluorobenzene (DNFB) | UV (363 nm) | Tomatoes |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique for the enantiomeric separation of amino acids. Due to the low volatility of amino acids, derivatization is a prerequisite for GC analysis. The amino and carboxylic acid groups are typically converted to less polar and more volatile esters and amides.

The separation of enantiomers is achieved using a chiral stationary phase. Polysiloxanes functionalized with chiral selectors, such as L-valine t-butylamide, have been successfully used for the resolution of most protein amino acid enantiomers. oup.com These phases exhibit high thermal stability, allowing for their use at elevated temperatures necessary for the elution of derivatized amino acids. oup.com The choice of derivatization reagents and the specific chiral stationary phase are critical for achieving optimal separation of D- and L-aspartic acid.

Capillary Electrophoresis (CE) Approaches

Capillary Electrophoresis (CE) offers several advantages for chiral separations, including high separation efficiency, low sample and reagent consumption, and versatility in the choice of chiral selectors. chromatographyonline.com In CE, enantiomeric separation is achieved by adding a chiral selector to the background electrolyte.

The principle of separation is based on the differential interaction of the enantiomers with the chiral selector, leading to differences in their electrophoretic mobility. Modified cyclodextrins, such as heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD), have been effectively used as chiral selectors for the separation of D- and L-aspartic acid derivatized with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). nih.gov Chiral ligand exchange CE (CLE-CE) is another approach where a chiral ligand and a metal ion are added to the electrolyte to form diastereomeric complexes with the amino acid enantiomers, which are then separated based on their different stabilities and mobilities. chromatographyonline.com

Two-Dimensional Liquid Chromatography (2D-LC)

Two-dimensional liquid chromatography (2D-LC) provides a significant increase in peak capacity and resolving power, which is particularly beneficial for the analysis of complex biological samples. chromatographyonline.com This technique combines two different chromatographic separation mechanisms in a single analysis.

In the context of D-aspartic acid analysis, a typical 2D-LC setup might involve a non-enantioselective reversed-phase separation in the first dimension to isolate amino acids from the bulk of the matrix components. nih.govacs.org Specific fractions containing aspartic acid can then be transferred online to a second dimension column, which is a chiral stationary phase, for the enantiomeric separation of D- and L-aspartic acid. nih.govacs.org This approach, often coupled with mass spectrometry (MS/MS), provides a highly selective and sensitive method for the quantification of trace levels of D-amino acids in biological fluids. nih.govacs.org

Derivatization Strategies for Chiral Analysis

Derivatization plays a pivotal role in the chromatographic analysis of amino acids, particularly for enhancing detection sensitivity and enabling indirect chiral separation. Pre-column derivatization, where the analyte is chemically modified before chromatographic separation, is a widely adopted strategy.

Pre-column Derivatization with Chiral Reagents

This indirect approach to chiral separation involves the reaction of the amino acid enantiomers with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a conventional achiral stationary phase. The choice of the chiral reagent is critical and depends on the analytical technique and the specific amino acid.

A widely used method involves the derivatization of amino acids with o-phthalaldehyde (OPA) in the presence of a chiral thiol. nih.gov The reaction of D- and L-aspartic acid with OPA and a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (NIBC), forms fluorescent diastereomeric isoindole derivatives. nih.govjst.go.jp These derivatives can be readily separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector. researchgate.netnih.gov A significant advantage of this method is the rapid reaction time, often completed within minutes at room temperature. researchgate.net However, the stability of the OPA derivatives can be a limitation, necessitating automated in-needle derivatization procedures for improved reproducibility. nih.gov

Marfey's reagent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), is another classic and effective chiral derivatizing agent for amino acids. semanticscholar.orgresearchgate.net It reacts with the primary amino group of aspartic acid to form stable diastereomers that can be separated by reversed-phase HPLC and detected by UV absorbance. fishersci.com Analogs of Marfey's reagent, such as those with different amino acid amides, have been developed to improve the resolution of certain amino acids. nih.gov

Table 2: Common Chiral Derivatizing Reagents for D-Aspartic Acid Analysis

| Chiral Derivatizing Agent | Principle | Advantages | Disadvantages |

| o-Phthalaldehyde (OPA) + Chiral Thiol (e.g., NAC, NIBC) | Forms fluorescent diastereomeric isoindoles. | High sensitivity (fluorescence detection), rapid reaction. | Poor stability of derivatives. |

| Marfey's Reagent (FDAA) and its analogs | Forms UV-active diastereomers. | Stable derivatives, good resolution for many amino acids. | Requires heating, longer reaction time compared to OPA. |

| N-α-(5-fluoro-2,4-dinitrophenyl)-(d or l)-valine amide (FDNP-Val-NH2) | Analog of Marfey's reagent, forms UV-active diastereomers. | Better resolution and higher molar absorptivity than FDAA for some amino acids. | Similar to Marfey's reagent, requires derivatization step. |

| 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Forms fluorescent derivatives. | High sensitivity, suitable for CE and HPLC. | Derivatization step required. |

Achiral Derivatization with Chiral Stationary Phases

The quantification of D-aspartic acid in biological samples often employs derivatization to enhance chromatographic separation and detection. One common strategy involves achiral derivatization, where the amino acid enantiomers are reacted with a non-chiral reagent to form diastereomers. These diastereomers can then be separated on a conventional achiral stationary phase. However, an alternative and powerful approach is the use of achiral derivatizing agents followed by separation on a chiral stationary phase (CSP). This method leverages the stereoselective interactions between the derivatized analytes and the chiral selector immobilized on the stationary phase.

This indirect approach involves reacting D- and L-aspartic acid with a derivatizing agent that is not chiral itself. The purpose of this step is to introduce a chemical moiety that improves the chromatographic properties or detectability of the amino acids. Common derivatizing agents for amino acids include those that react with the primary or secondary amine group. For instance, reagents like o-phthalaldehyde (OPA) in the presence of a thiol, or 9-fluorenylmethyl chloroformate (FMOC), are frequently used. While these reagents can be used to create fluorescent or UV-active derivatives, in this specific methodology, the primary goal is to modify the molecule for optimal interaction with the subsequent chiral stationary phase.

Following achiral derivatization, the sample is introduced into a high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase. Chiral stationary phases are designed with a chiral selector, a single-enantiomer compound that is immobilized on the support material (e.g., silica gel). The separation of the derivatized D- and L-aspartic acid is based on the differential formation of transient, diastereomeric complexes with the chiral selector. The stability of these complexes differs for the two enantiomers, leading to different retention times and, thus, their separation.

Several types of chiral stationary phases have proven effective for the separation of amino acid enantiomers, including those based on cyclodextrins, macrocyclic antibiotics (like teicoplanin), and ligand-exchange phases. sigmaaldrich.com The choice of the chiral stationary phase depends on the specific derivative formed and the desired separation characteristics. For example, a teicoplanin-based CSP, such as the Astec CHIROBIOTIC T, has been successfully used for the direct analysis of underivatized amino acids, showcasing the potential for strong chiral recognition. sigmaaldrich.com

The combination of achiral derivatization with a chiral stationary phase offers several advantages. It can enhance the resolution of the enantiomers and improve the sensitivity of the analysis. Furthermore, it provides flexibility in the choice of derivatizing agents, allowing for optimization of the detection method.

Detection Modalities for D-Aspartic Acid Analysis

The accurate quantification of D-aspartic acid in biological matrices relies on sensitive and selective detection methods following chromatographic or electrophoretic separation. The choice of detector is crucial, particularly when dealing with the low endogenous concentrations of D-aspartic acid.

Fluorescence Detection

Fluorescence detection is a highly sensitive technique widely used for the analysis of amino acids, including D-aspartic acid. Since native amino acids are not fluorescent, a pre-column or post-column derivatization step is necessary to introduce a fluorophore.

Common derivatizing agents that impart fluorescence to amino acids include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This method is rapid and sensitive. A reversed-phase HPLC method using pre-column derivatization with OPA and N-tert-butyloxycarbonyl-D-cysteine has been developed for the determination of aspartic acid enantiomers. bohrium.com

Naphthalene-2,3-dicarboxaldehyde (NDA): Reacts with primary amines in the presence of cyanide to form fluorescent cyanobenz[f]isoindole derivatives, which are generally more stable than OPA derivatives.

9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable and highly fluorescent derivatives.

Dansyl chloride: Reacts with primary and secondary amino groups to yield fluorescent sulfonamide adducts.

Laser-induced fluorescence (LIF) detection, often coupled with capillary electrophoresis (CE), provides exceptionally low detection limits, which is advantageous for analyzing D-aspartic acid in minute samples like single neurons. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry has become an indispensable tool for the quantification of D-aspartic acid due to its high selectivity and sensitivity. creative-proteomics.com It is often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most common approach. It allows for the direct analysis of the column effluent, providing both retention time and mass-to-charge ratio (m/z) information for analyte identification and quantification. Tandem mass spectrometry (MS/MS) further enhances selectivity and is crucial for distinguishing D-aspartic acid from isobaric interferences in complex biological samples. nih.gov Multiple Reaction Monitoring (MRM) is a targeted MS/MS technique that offers excellent sensitivity and specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. nih.govankara.edu.tr

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it requires derivatization to increase the volatility of the amino acids. creative-proteomics.com This typically involves esterification of the carboxyl group followed by acylation of the amino group. While GC-MS can provide excellent separation and sensitivity, the additional derivatization steps can be more complex and time-consuming than those for LC-MS.

A significant advantage of MS-based methods is the ability to use stable isotope-labeled internal standards (e.g., D-aspartic acid labeled with ¹³C or ¹⁵N). This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for quantification as it corrects for matrix effects and variations in sample preparation and instrument response.

UV and Circular Dichroism (CD) Detection

UV-Visible (UV-Vis) Detection is a more universal but less sensitive detection method compared to fluorescence or mass spectrometry. Derivatization is often employed to introduce a chromophore that absorbs strongly in the UV-Vis range. For example, derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or its analogs creates diastereomers that can be separated by reversed-phase HPLC and detected by UV absorbance at around 340 nm. nih.gov

Circular Dichroism (CD) Spectroscopy is an absorption spectroscopy method that relies on the differential absorption of left and right circularly polarized light by chiral molecules. nih.govyoutube.com This intrinsic property of enantiomers allows for their direct detection and quantification without the need for derivatization. While CD spectroscopy is a powerful tool for studying the structure of chiral molecules, its application as a standalone quantitative detector in chromatography for trace analysis in complex biological samples is less common due to sensitivity limitations. However, it can be used to determine the enantiomeric excess in purified samples. nih.gov Extending CD spectroscopy into the vacuum-ultraviolet (VUV) region has shown promise in revealing intense CD-active transitions for amino acids. researchgate.net

Challenges and Advancements in D-Aspartic Acid Analysis

The accurate quantification of D-aspartic acid in biological systems is met with several analytical challenges, primarily stemming from its low physiological concentrations and the complexity of the biological matrices in which it is found.

Low Concentration Detection in Complex Biological Matrices

D-aspartic acid is often present at concentrations significantly lower than its L-enantiomer in most mammalian tissues. nih.gov This disparity in abundance poses a significant analytical challenge, as the large peak of L-aspartic acid can interfere with the detection and accurate quantification of the much smaller D-aspartic acid peak, especially if the chromatographic resolution is insufficient.

Biological matrices such as plasma, cerebrospinal fluid, and tissue homogenates are incredibly complex, containing a vast array of proteins, peptides, lipids, and other small molecules. These components can interfere with the analysis in several ways:

Matrix Effects in Mass Spectrometry: Co-eluting endogenous compounds can suppress or enhance the ionization of D-aspartic acid in the mass spectrometer source, leading to inaccurate quantification.

Interfering Peaks in Chromatography: Other compounds in the matrix may have similar retention times to D-aspartic acid, leading to co-elution and inaccurate peak integration.

Protein Binding: D-aspartic acid may bind to proteins in the sample, making its complete extraction and analysis difficult.

To overcome these challenges, meticulous sample preparation is crucial. This often involves techniques such as:

Protein Precipitation: To remove the bulk of proteins from the sample. nih.gov

Solid-Phase Extraction (SPE): To clean up the sample and concentrate the analyte of interest.

Derivatization: To enhance the signal of D-aspartic acid and shift its retention time away from interfering compounds.

Recent advancements in analytical instrumentation have also been pivotal in addressing the challenge of low-concentration detection. The development of highly sensitive tandem mass spectrometers allows for the use of techniques like Multiple Reaction Monitoring (MRM), which provides the specificity needed to distinguish D-aspartic acid from the complex background matrix. nih.gov Furthermore, the use of stable isotope-labeled internal standards in isotope dilution mass spectrometry is a powerful strategy to compensate for matrix effects and ensure accurate quantification.

The development of novel derivatization reagents that provide high reaction yields and produce intensely fluorescent or easily ionizable derivatives continues to be an active area of research, aiming to further push the limits of detection for D-aspartic acid in complex biological samples.

| Parameter | Fluorescence Detection | Mass Spectrometry (MS) | UV/Circular Dichroism (CD) Detection |

| Principle | Measurement of light emitted by fluorescent derivatives. | Measurement of mass-to-charge ratio of ionized molecules. | Measurement of absorption of UV light or differential absorption of circularly polarized light. |

| Sensitivity | High to very high (especially with LIF). | Very high. | Moderate to low. |

| Selectivity | Moderate (dependent on chromatography). | Very high (especially with MS/MS). | Moderate (UV), High for chiral molecules (CD). |

| Derivatization | Required. | Not always required, but often used to improve chromatography. | Not required for CD; often used for UV. |

| Key Advantage | High sensitivity and relatively low cost. | High selectivity and applicability of isotope dilution. | Direct detection of chiral molecules (CD). |

| Common Application | Routine amino acid analysis. | Targeted quantification in complex matrices. | Purity analysis of chiral compounds. |

Minimizing Racemization during Sample Preparation

Racemization, the conversion of one enantiomer into an equal mixture of both enantiomers, is a critical concern during the preparation of biological samples for D-aspartic acid analysis. Since L-aspartic acid is typically present in much higher concentrations, even a small degree of racemization can artificially inflate the measured levels of D-aspartic acid, leading to inaccurate results. Racemization can be induced by factors such as high temperatures, extreme pH (both acidic and basic conditions), and the presence of certain chemical reagents.

Several strategies are employed during sample preparation and analysis to minimize the risk of racemization:

Mild pH Conditions: Maintaining a neutral or near-neutral pH during sample homogenization, extraction, and storage is crucial. Strongly acidic or basic conditions, often used for protein hydrolysis, are known to promote racemization.

Low Temperatures: All sample preparation steps should ideally be carried out at low temperatures (e.g., on ice) to reduce the rate of chemical reactions, including racemization. Samples should be stored at -80°C for long-term stability.

Careful Selection of Reagents: The choice of reagents for derivatization and coupling is critical. For instance, in peptide synthesis, which shares similar chemical principles, the choice of coupling reagents can significantly impact the degree of racemization. bachem.com Additives like 1-hydroxybenzotriazole (HOBt) are often used in combination with carbodiimides to suppress racemization during peptide bond formation. bachem.compeptide.com Similarly, in derivatization for amino acid analysis, reaction conditions (e.g., temperature, time, pH) must be carefully optimized to ensure complete derivatization without inducing racemization.

Avoiding Harsh Hydrolysis Conditions: When analyzing D-aspartic acid released from proteins, traditional acid hydrolysis (e.g., with 6 M HCl at >100°C) can cause significant racemization. Microwave-assisted hydrolysis can shorten the reaction time, potentially reducing the extent of racemization. researchgate.net Enzymatic hydrolysis offers a milder alternative, although it may be less efficient for complete protein digestion.

The table below outlines key considerations and recommended practices during sample preparation to prevent the artificial generation of D-aspartic acid.

| Sample Preparation Step | Potential for Racemization | Recommended Practice to Minimize Racemization |

| Tissue Homogenization | High due to local heating and potential pH changes. | Homogenize on ice; use buffered solutions to maintain neutral pH. |

| Protein Hydrolysis (if applicable) | Very high, especially with strong acids and high temperatures. | Use microwave-assisted hydrolysis to reduce time; consider milder enzymatic methods where feasible. |

| Derivatization | Moderate, depending on reagent and reaction conditions. | Optimize reaction temperature, time, and pH. Use reagents and conditions known to have low racemization potential. bachem.com |

| Storage | Low to moderate, depending on temperature and duration. | Store samples and extracts at -80°C. Avoid repeated freeze-thaw cycles. |

By implementing these stringent controls during sample preparation and utilizing highly selective analytical techniques, researchers can confidently and accurately quantify endogenous levels of D-aspartic acid in complex biological matrices.

Comparative Biochemistry and Evolutionary Perspectives of D Aspartic Acid

Cross-Species Distribution and Conservation of D-Aspartic Acid Functions

D-Aspartic acid (D-Asp), once thought to be a rare amino acid, is now recognized as a widely distributed endogenous molecule in both vertebrates and invertebrates, playing significant roles in the neuroendocrine and nervous systems. nih.govresearchgate.net Its presence has been documented across a diverse range of animal phyla, from marine mollusks to mammals, including humans. researchgate.net

In vertebrates, D-Aspartic acid is found in fish, frogs, lizards, birds, rats, mice, and humans. researchgate.net Its concentration varies significantly among tissues and at different developmental stages. For instance, high levels of D-Asp are observed in the brain and retina during the embryonic stage of birds and the early postnatal life of mammals, suggesting a crucial role in the development of the nervous system. nih.govresearchgate.net In adult mammals, D-Asp levels decrease in the brain but are prominent in endocrine glands such as the pituitary, pineal, and testes. mdpi.comnih.gov

Invertebrates also exhibit a broad distribution of D-Aspartic acid. It has been identified in the nervous and endocrine systems of octopuses, squids, lobsters, and various marine mollusks. researchgate.net For example, the marine mollusk Aplysia limacina has substantial amounts of endogenous D-Aspartic acid in its cerebral, abdominal, buccal, pleural, and pedal ganglia. researchgate.net

The functions of D-Aspartic acid appear to be remarkably conserved across different species, particularly in the neuroendocrine system. A primary and well-documented role is the regulation of hormone synthesis and release. nih.govresearchgate.net For example, in rats, D-Aspartic acid in the hypothalamus enhances the release of gonadotropin-releasing hormone (GnRH) and induces the synthesis of oxytocin (B344502) and vasopressin mRNA. nih.govresearchgate.net In the pituitary gland, it stimulates the secretion of prolactin (PRL), luteinizing hormone (LH), and growth hormone (GH). nih.govresearchgate.net Furthermore, in the testes of various species, including lizards and boars, it is involved in testosterone (B1683101) and progesterone release. nih.govexamine.com This suggests a conserved hypothalamus-pituitary-gonads pathway regulated by D-Aspartic acid. nih.govresearchgate.net